Brilanestrant

Description

Brilanestrant is an orally available, nonsteroidal selective estrogen receptor degrader (SERD), with potential antineoplastic activity. Upon oral administration, this compound binds to the estrogen receptor and induces a conformational change that results in the degradation of the receptor. This may inhibit the growth and survival of ER-expressing cancer cells.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

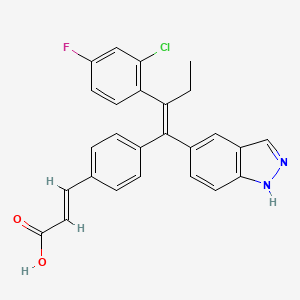

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-[4-[(E)-2-(2-chloro-4-fluorophenyl)-1-(1H-indazol-5-yl)but-1-enyl]phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20ClFN2O2/c1-2-21(22-10-9-20(28)14-23(22)27)26(18-8-11-24-19(13-18)15-29-30-24)17-6-3-16(4-7-17)5-12-25(31)32/h3-15H,2H2,1H3,(H,29,30)(H,31,32)/b12-5+,26-21+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BURHGPHDEVGCEZ-KJGLQBJMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)C=CC(=O)O)C2=CC3=C(C=C2)NN=C3)C4=C(C=C(C=C4)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(/C1=CC=C(C=C1)/C=C/C(=O)O)\C2=CC3=C(C=C2)NN=C3)/C4=C(C=C(C=C4)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701336037 | |

| Record name | Brilanestrant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701336037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365888-06-7 | |

| Record name | Brilanestrant [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1365888067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GDC-0810 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12253 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Brilanestrant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701336037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BRILANESTRANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MM2R1A06R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

GDC-0810: A Technical Guide to a Novel Selective Estrogen Receptor Degrader

For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-0810, also known as brilanestrant, is a novel, orally bioavailable, non-steroidal selective estrogen receptor (SERD) degrader.[1][2][3][4] It was developed to target estrogen receptor-positive (ER+) breast cancer by not only antagonizing the estrogen receptor (ER) but also inducing its degradation.[3][4][5] This dual mechanism of action offers a potential advantage over traditional endocrine therapies, particularly in the context of acquired resistance.[6][7] GDC-0810 has shown robust activity in both tamoxifen-sensitive and tamoxifen-resistant preclinical models.[3][4][6][8] Although its clinical development was ultimately discontinued, the study of GDC-0810 has provided valuable insights into the development of oral SERDs.[8][9]

Mechanism of Action

GDC-0810 exerts its therapeutic effect through a dual mechanism:

-

Competitive Antagonism: Like selective estrogen receptor modulators (SERMs), GDC-0810 competitively binds to the estrogen receptor, preventing the binding of estradiol and subsequent activation of ER-mediated gene transcription.[3][4]

-

Receptor Degradation: Uniquely, upon binding, GDC-0810 induces a conformational change in the ERα protein that marks it for ubiquitination and subsequent degradation by the 26S proteasome.[3][4][10] This leads to a reduction in the total cellular levels of ERα, thereby inhibiting both ligand-dependent and ligand-independent ER signaling pathways.[3][4]

This dual action is particularly relevant in the context of resistance to aromatase inhibitors, where tumors can remain dependent on ER signaling, sometimes through ligand-independent mechanisms driven by ESR1 mutations.[3][4][11]

Signaling Pathway and Mechanism of Action

References

- 1. The selective estrogen receptor downregulator GDC-0810 is efficacious in diverse models of ER+ breast cancer | eLife [elifesciences.org]

- 2. The selective estrogen receptor downregulator GDC-0810 is efficacious in diverse models of ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 4. The oral selective estrogen receptor degrader GDC-0810 (ARN-810) in postmenopausal women with hormone receptor-positive HER2-negative (HR + /HER2 −) advanced/metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective estrogen receptor degrader - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Identification of GDC-0810 (ARN-810), an Orally Bioavailable Selective Estrogen Receptor Degrader (SERD) that Demonstrates Robust Activity in Tamoxifen-Resistant Breast Cancer Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. The selective estrogen receptor downregulator GDC-0810 is efficacious in diverse models of ER+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Brilanestrant: A Comprehensive Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brilanestrant (GDC-0810, ARN-810) is a potent, orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD).[1] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activity of this compound. It details the methodologies of key experiments, presents quantitative data in structured tables, and visualizes the underlying signaling pathways and experimental workflows. Although the clinical development of this compound was discontinued, the extensive preclinical data available offers valuable insights for the development of next-generation endocrine therapies.[1]

Chemical Structure and Properties

This compound is a complex nonsteroidal molecule with the IUPAC name (2E)-3-{4-[(1E)-2-(2-chloro-4-fluorophenyl)-1-(1H-indazol-5-yl)but-1-en-1-yl]phenyl}prop-2-enoic acid.[2] Its structure is characterized by a central tetrasubstituted alkene core.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (2E)-3-{4-[(1E)-2-(2-chloro-4-fluorophenyl)-1-(1H-indazol-5-yl)but-1-en-1-yl]phenyl}prop-2-enoic acid | [2] |

| Synonyms | GDC-0810, ARN-810, RG-6046, RO-7056118 | [2] |

| CAS Number | 1365888-06-7 | [2] |

| Molecular Formula | C₂₆H₂₀ClFN₂O₂ | [2] |

| Molecular Weight | 446.91 g/mol | [2] |

Mechanism of Action: A Selective Estrogen Receptor Degrader (SERD)

This compound functions as a SERD, exhibiting a dual mechanism of action against the estrogen receptor alpha (ERα).[1] It competitively binds to ERα, acting as a full antagonist to prevent the binding of its natural ligand, estradiol, and subsequent transcriptional activation of target genes.[3][4] Crucially, upon binding, this compound induces a conformational change in the ERα protein, targeting it for ubiquitination and subsequent degradation by the 26S proteasome.[4][5] This leads to a significant reduction in the total cellular levels of ERα, thereby abrogating both ligand-dependent and -independent ERα signaling pathways.[5]

Figure 1: Mechanism of action of this compound as a SERD.

Biological Activity and In Vitro Efficacy

This compound has demonstrated potent activity in a range of preclinical in vitro assays, effectively binding to ERα, inducing its degradation, and inhibiting the proliferation of ER-positive breast cancer cells.

Table 2: In Vitro Activity of this compound

| Assay | Cell Line / System | Endpoint | Value | Reference(s) |

| ERα Binding Affinity | Cell-free | IC₅₀ | 6.1 nM | [3][4] |

| ERβ Binding Affinity | Cell-free | IC₅₀ | 8.8 nM | [3][4] |

| ERα Degradation | MCF-7 | EC₅₀ | 0.7 nM | [3][4] |

| MCF-7 Cell Viability | MCF-7 | IC₅₀ | 2.5 nM | [3][4] |

| ERα Transcriptional Antagonism | 3x ERE Reporter | IC₅₀ | 2.0 nM | [6] |

Experimental Protocols

ERα Competitive Binding Assay

This assay quantifies the ability of this compound to compete with a radiolabeled ligand for binding to the estrogen receptor.

-

Principle: A fixed concentration of radiolabeled estradiol ([³H]-E2) is incubated with a source of ERα (e.g., purified recombinant human ERα or rat uterine cytosol) in the presence of varying concentrations of this compound. The amount of bound radioactivity is measured, and the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

-

General Protocol Outline:

-

Prepare assay buffer (e.g., Tris-EDTA-Dithiothreitol-Glycerol buffer).

-

Incubate recombinant human ERα with a constant concentration of [³H]-estradiol and serial dilutions of this compound.

-

Separate bound from free radioligand using a method such as hydroxylapatite precipitation or filtration.

-

Quantify the bound radioactivity using liquid scintillation counting.

-

Calculate IC₅₀ values by non-linear regression analysis.

-

ERα Degradation Assay (In-Cell Western & Western Blot)

These assays measure the reduction in cellular ERα protein levels following treatment with this compound.

-

Principle: ER-positive breast cancer cells (e.g., MCF-7) are treated with this compound for a specified time. The amount of remaining ERα protein is then quantified relative to an untreated control.

-

In-Cell Western Protocol Outline: [4][5]

-

Seed MCF-7 cells in a 96-well plate and allow them to adhere.

-

Treat cells with a dose-response of this compound for 4 hours.

-

Fix, permeabilize, and block the cells.

-

Incubate with a primary antibody against ERα, followed by a fluorescently labeled secondary antibody.

-

Quantify the fluorescence intensity using an imaging system.

-

-

Western Blot Protocol Outline: [5]

-

Culture and treat MCF-7 cells with this compound (e.g., 100 nM) for various time points (e.g., 2, 4, 6 hours). A proteasome inhibitor (e.g., MG132) can be used as a control to confirm proteasome-dependent degradation.

-

Lyse the cells and determine the total protein concentration.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for ERα, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Figure 2: Workflow for ERα degradation assays.

MCF-7 Cell Viability Assay

This assay determines the cytotoxic and cytostatic effects of this compound on ER-positive breast cancer cells.

-

Principle: MCF-7 cells are cultured in the presence of various concentrations of this compound for several days. Cell viability is then assessed using a luminescent or colorimetric method that measures a parameter indicative of cell number, such as ATP content or metabolic activity.

-

Protocol Outline (using CellTiter-Glo®): [5]

-

Plate MCF-7 cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound in the presence of a low concentration of estradiol (e.g., 0.1 nM) to stimulate proliferation.

-

Incubate the cells for 5 days.

-

Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

Measure luminescence using a plate reader.

-

Calculate the IC₅₀ value, which is the concentration of this compound that reduces cell viability by 50%.

-

Pharmacokinetics

Preclinical studies in animal models have demonstrated that this compound possesses favorable pharmacokinetic properties for an orally administered drug.

Table 3: Pharmacokinetic Parameters of this compound

| Species | Bioavailability | Clearance | Volume of Distribution (Vss) | Plasma Protein Binding | Reference(s) |

| Mouse | 61% | 11 mL/min/kg | 0.2-2.0 L/kg | >99.5% | [3][6] |

| Rat | 40-60% | Low | 0.2-2.0 L/kg | >99.5% | [3] |

Chemical Synthesis

The synthesis of this compound has been reported and involves a multi-step process. A key step is the stereoselective formation of the tetrasubstituted all-carbon olefin core. This is achieved through a sequence involving a lithium tert-butoxide-mediated enolization-tosylation followed by a Pd-catalyzed Suzuki-Miyaura cross-coupling.[5] The final steps involve global deprotection and purification to yield the active pharmaceutical ingredient.[5]

Clinical Development and Outcomes

This compound advanced to Phase II clinical trials for the treatment of locally advanced or metastatic ER-positive breast cancer.[2] However, its development was discontinued by Roche in April 2017.[2] Published data from the clinical trials are limited.

Conclusion

This compound is a well-characterized selective estrogen receptor degrader with potent in vitro and in vivo activity. Its dual mechanism of ERα antagonism and degradation provided a strong rationale for its clinical development. Although its development was halted, the extensive preclinical data and the synthetic strategies developed for this compound continue to be a valuable resource for the ongoing research and development of novel endocrine therapies for hormone receptor-positive breast cancer. The detailed methodologies and quantitative data presented in this guide offer a comprehensive foundation for researchers in the field.

References

- 1. The selective estrogen receptor downregulator GDC-0810 is efficacious in diverse models of ER+ breast cancer | eLife [elifesciences.org]

- 2. chemrevlett.com [chemrevlett.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Synthesis of Selective Estrogen Receptor Degrader GDC-0810 via Stereocontrolled Assembly of a Tetrasubstituted All-Carbon Olefin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The selective estrogen receptor downregulator GDC-0810 is efficacious in diverse models of ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

Brilanestrant's Binding Affinity to Estrogen Receptors: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brilanestrant (formerly known as GDC-0810 and ARN-810) is a nonsteroidal, orally bioavailable selective estrogen receptor degrader (SERD).[1][2] As a SERD, this compound binds to the estrogen receptor (ER) and induces a conformational change that leads to the degradation of the receptor, thereby inhibiting the growth and survival of ER-expressing cancer cells.[3][4] This document provides a comprehensive technical overview of this compound's binding affinity to estrogen receptors, detailing quantitative data, experimental methodologies, and the associated signaling pathways.

Quantitative Binding Affinity and Functional Data

This compound demonstrates a high binding affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), with a slightly higher affinity for ERα. Its potent activity is further characterized by its ability to induce ERα degradation and inhibit the proliferation of ER-positive breast cancer cells at nanomolar concentrations. The following tables summarize the key quantitative data for this compound.

Table 1: Estrogen Receptor Binding Affinity of this compound[5][6][7][8][9]

| Target | Assay Type | Value (IC50) |

| Estrogen Receptor α (ERα) | Radioligand Binding Assay | 6.1 nM |

| Estrogen Receptor β (ERβ) | Radioligand Binding Assay | 8.8 nM |

Table 2: Functional Activity of this compound[5][6][8][9][10]

| Activity | Cell Line | Value |

| ERα Degradation | MCF-7 | 0.7 nM (EC50) |

| Inhibition of Cell Viability | MCF-7 | 2.5 nM (IC50) |

| Transcriptional Antagonism (3xERE) | MCF-7 | 2.0 nM (IC50) |

Table 3: Binding Affinity of this compound for ERα Mutants[8][11]

| ERα Mutant | Assay Type | Value (IC50) |

| Wild-Type (WT) | Cell-free E2 Competitive Binding | 2.6 nM |

| Y537S | Cell-free E2 Competitive Binding | 5.5 nM |

| D538G | Cell-free E2 Competitive Binding | 5.4 nM |

Table 4: Selectivity of this compound for Other Nuclear Receptors[8][11]

| Receptor | Assay Type | Value (IC50) |

| Androgen Receptor (AR) | Binding Assay | > 4000 nM |

| Glucocorticoid Receptor (GR) | Binding Assay | 990 nM |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the binding affinity and functional activity of this compound.

Radioligand Competitive Binding Assay for ERα and ERβ

This assay quantifies the affinity of this compound for ERα and ERβ by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Recombinant human ERα and ERβ

-

[3H]-Estradiol (Radioligand)

-

This compound (Test Compound)

-

Assay Buffer (e.g., Tris-HCl buffer with additives)

-

Scintillation fluid

-

96-well plates

-

Filter mats

-

Scintillation counter

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a 96-well plate, add the assay buffer, a fixed concentration of [3H]-Estradiol, and the various concentrations of this compound.

-

Add a fixed concentration of either recombinant human ERα or ERβ to each well.

-

Incubate the plate to allow the binding to reach equilibrium.

-

Separate the bound from the unbound radioligand by rapid filtration through filter mats.

-

Wash the filters to remove any non-specifically bound radioligand.

-

Dry the filters and add scintillation fluid.

-

Measure the radioactivity on each filter using a scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific binding of [3H]-Estradiol is determined as the IC50 value.

Caption: Workflow for Radioligand Competitive Binding Assay.

In-Cell Western Assay for ERα Degradation

This immunofluorescence-based assay quantifies the degradation of ERα in cells following treatment with this compound.

Materials:

-

MCF-7 cells

-

This compound

-

Primary antibody against ERα

-

IRDye®-conjugated secondary antibody

-

Cell stain for normalization (e.g., DRAQ5™)

-

Fixing and permeabilization reagents (e.g., formaldehyde, Triton X-100)

-

Blocking buffer

-

96-well black-walled plates

-

Infrared imaging system

Procedure:

-

Seed MCF-7 cells in a 96-well black-walled plate and allow them to adhere.

-

Treat the cells with a range of concentrations of this compound for a specified time (e.g., 4 hours).

-

Fix the cells with formaldehyde, followed by permeabilization with Triton X-100.

-

Block non-specific antibody binding with a blocking buffer.

-

Incubate the cells with a primary antibody specific for ERα.

-

Wash the cells to remove unbound primary antibody.

-

Incubate with an IRDye®-conjugated secondary antibody and a cell normalization stain.

-

Wash the cells to remove unbound secondary antibody and stain.

-

Scan the plate using an infrared imaging system to detect the fluorescence from the secondary antibody (ERα signal) and the normalization stain (cell number signal).

-

The ERα signal is normalized to the cell number signal, and the EC50 value for ERα degradation is calculated.

References

- 1. japsonline.com [japsonline.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Estrogen receptor functional domains and signal transduction schemes [pfocr.wikipathways.org]

- 4. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

In vitro characterization of Brilanestrant (GDC-0810)

An In-Depth Technical Guide to the In Vitro Characterization of Brilanestrant (GDC-0810)

Introduction

This compound (GDC-0810, ARN-810) is a nonsteroidal, orally bioavailable, and potent selective estrogen receptor degrader (SERD).[1][2][3][4][5] It was developed to target the estrogen receptor (ER), a key driver in the majority of breast cancers. Unlike selective estrogen receptor modulators (SERMs) like tamoxifen, which can have mixed agonist/antagonist effects, this compound acts as a full antagonist.[2][4][6][7] It binds to the estrogen receptor, induces a conformational change, and triggers its subsequent degradation via the proteasome pathway, thereby inhibiting both ligand-dependent and ligand-independent ER signaling.[5][8][9] This guide provides a detailed overview of the in vitro characterization of this compound, presenting key quantitative data, experimental methodologies, and visual diagrams of its mechanism and evaluation workflow.

Data Presentation: Biochemical and Cellular Activity

The in vitro potency and selectivity of this compound have been extensively profiled. The following tables summarize the key quantitative metrics from various assays.

Table 1: Estrogen Receptor Binding and Functional Activity

This table outlines this compound's binding affinity for estrogen receptor isoforms (ERα and ERβ) and its functional potency in cellular assays, including its ability to degrade ERα, inhibit ER-mediated transcription, and reduce the viability of ER+ breast cancer cells.

| Assay Type | Target/Cell Line | Parameter | Value (nM) | Citations |

| Biochemical Binding | ERα (Cell-free) | IC₅₀ | 6.1 | [2][4][6][7][9] |

| ERβ (Cell-free) | IC₅₀ | 8.8 | [6][9] | |

| ERα WT (E2 Competition) | IC₅₀ | 2.6 | [6][7] | |

| ERα Y537S Mutant | IC₅₀ | 5.5 | [6][7] | |

| ERα D538G Mutant | IC₅₀ | 5.4 | [6][7] | |

| Cellular Function | MCF-7 Cells | ERα Degradation (EC₅₀) | 0.7 | [2][4][6][7][9] |

| MCF-7 Cells | Cell Viability (IC₅₀) | 2.5 | [2][4][6][7][9] | |

| 3x ERE Reporter | Transcriptional Antagonism (IC₅₀) | 2 | [2][4][7] |

Table 2: Selectivity Profile Against Other Receptors

This table details the selectivity of this compound against other nuclear hormone receptors, demonstrating its specific activity towards the estrogen receptor.

| Receptor | Assay Type | Parameter | Value (µM) | Citations |

| Androgen Receptor (AR) | Binding Assay | IC₅₀ | > 4 | [6][7] |

| Glucocorticoid Receptor (GR) | Binding Assay | IC₅₀ | 0.99 | [6][7] |

| Mineralocorticoid Receptor (MR) | Transcriptional Reporter | IC₅₀ | > 1 | [6][7] |

| Progesterone Receptor A (PR-A) | Transcriptional Reporter | IC₅₀ | > 1 | [6][7] |

| Progesterone Receptor B (PR-B) | Transcriptional Reporter | IC₅₀ | > 1 | [6][7] |

Table 3: Cytochrome P450 (CYP) Enzyme Inhibition Profile

This table summarizes the inhibitory effects of this compound on major CYP enzymes, which is critical for assessing the potential for drug-drug interactions.

| CYP Enzyme | Parameter | Value (µM) | Citations |

| CYP1A2 | IC₅₀ | > 20 | [6][7] |

| CYP2D6 | IC₅₀ | > 20 | [6][7] |

| CYP3A4 | IC₅₀ | > 20 | [6][7] |

| CYP2C9 | IC₅₀ | 2.2 | [6][7] |

| CYP2C19 | IC₅₀ | 3.3 | [6][7] |

| CYP2C8 | IC₅₀ | < 0.1 | [6][7] |

Mechanism of Action: ER Signaling and this compound Interference

This compound exerts its anticancer effects by disrupting ER signaling through a multi-step process. It binds to ERα, inducing a unique conformational change that marks the receptor for ubiquitination and subsequent degradation by the 26S proteasome.[6][7][9] This depletion of cellular ERα protein prevents the transcription of estrogen-dependent genes that drive tumor growth.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of in vitro data. The following are protocols for key assays used to characterize this compound.

Cell-Free Ligand Binding Assay

This assay quantifies the direct binding affinity of this compound to purified ERα and ERβ proteins.

-

Objective: To determine the IC₅₀ value, representing the concentration of this compound required to displace 50% of a radiolabeled estrogen ligand (e.g., [³H]-estradiol) from the receptor.

-

Methodology:

-

Purified recombinant human ERα or ERβ ligand-binding domains are incubated with a constant concentration of radiolabeled estradiol.

-

Increasing concentrations of this compound are added to compete for binding to the receptor.

-

Following incubation to reach equilibrium, the receptor-bound and free radioligand are separated.

-

The radioactivity of the bound fraction is measured using a scintillation counter.

-

Data are plotted as the percentage of radioligand binding versus the log concentration of this compound, and the IC₅₀ is calculated using non-linear regression.

-

ERα Degradation In-Cell Western Assay

This quantitative immunofluorescence assay measures the reduction of cellular ERα protein levels in response to compound treatment.

-

Detailed Protocol:

-

Cell Plating: MCF-7 cells are seeded into poly-D-lysine coated 384-well plates at a density of approximately 3,200 cells per well in phenol-red free RPMI medium supplemented with 5% charcoal-stripped fetal bovine serum.[6]

-

Compound Treatment: After allowing cells to adhere and grow (typically 4 days), they are treated with a serial dilution of this compound for 4 hours.[6]

-

Fixation and Permeabilization: Cells are fixed for 20 minutes with a final concentration of 10% formalin, washed, and then permeabilized for 15 minutes with PBS containing 0.1% Triton X-100.[6]

-

Immunostaining: The cells are blocked overnight at 4°C. They are then incubated with a primary rabbit monoclonal antibody against ERα (clone SP1). After washing, cells are incubated with a fluorescently-labeled secondary antibody (e.g., LI-COR goat anti-rabbit IRDye 800CW) and a DNA dye (e.g., DRAQ5) for normalization.[6]

-

Imaging and Analysis: Plates are scanned on an infrared imaging system (e.g., LI-COR Odyssey). The ERα signal is quantified and normalized to the DNA dye signal to account for any variations in cell number. The EC₅₀ for ERα degradation is then calculated.[6]

-

MCF-7 Cell Viability Assay

This assay determines the effect of this compound on the proliferation and viability of ER-positive breast cancer cells.

-

Objective: To determine the IC₅₀ value, representing the concentration of this compound that inhibits 50% of cell growth.

-

Methodology:

-

Cell Seeding: MCF-7 cells are seeded in 384-well plates at a density of 640-3200 cells/well and incubated to allow for adherence.[6][7]

-

Compound Addition: A 10-point serial dilution of this compound is added to the cells.[6]

-

Incubation: The plates are incubated for a period of 4-5 days to allow for cell proliferation.[6][10]

-

Viability Measurement: Cell viability is assessed using a luminescent reagent such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Luminescence is read on a plate reader. The percent viability is calculated relative to vehicle-treated control cells, and the IC₅₀ is determined by fitting the data to a dose-response curve.[7]

-

Logical Framework for In Vitro Characterization

The in vitro evaluation of a targeted therapeutic like this compound follows a logical progression from fundamental biochemical interactions to complex cellular effects and off-target screening. This framework ensures a comprehensive understanding of the compound's potency, mechanism, and specificity.

Conclusion

The comprehensive in vitro characterization of this compound (GDC-0810) demonstrates its function as a potent and selective estrogen receptor degrader. It exhibits low nanomolar affinity for both wild-type and mutant ERα, effectively antagonizes ER-mediated transcription, and potently inhibits the proliferation of ER-positive breast cancer cells by inducing proteasome-dependent degradation of the ERα protein.[1][6][7] Furthermore, it displays a favorable selectivity profile against other nuclear hormone receptors and a well-defined pattern of CYP enzyme inhibition.[6][7] These data establish the fundamental biochemical and cellular mechanisms of action for this compound and provided a strong rationale for its clinical development in treating ER-positive breast cancer.

References

- 1. The selective estrogen receptor downregulator GDC-0810 is efficacious in diverse models of ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. glpbio.com [glpbio.com]

- 5. Facebook [cancer.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. This compound | Estrogen Receptor Degrader (SERD) | CAS 1365888-06-7 | Buy this compound from Supplier InvivoChem [invivochem.com]

- 8. The oral selective estrogen receptor degrader GDC-0810 (ARN-810) in postmenopausal women with hormone receptor-positive HER2-negative (HR + /HER2 −) advanced/metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medkoo.com [medkoo.com]

- 10. The selective estrogen receptor downregulator GDC-0810 is efficacious in diverse models of ER+ breast cancer | eLife [elifesciences.org]

In-Depth Technical Guide: Pharmacokinetics and Oral Bioavailability of Brilanestrant (GDC-0810)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brilanestrant (also known as GDC-0810 and ARN-810) is a nonsteroidal, orally bioavailable Selective Estrogen Receptor Degrader (SERD) that was developed for the treatment of estrogen receptor (ER)-positive breast cancer.[1][2] As a SERD, this compound functions by binding to the estrogen receptor, which induces a conformational change leading to the degradation of the receptor.[3] This guide provides a comprehensive overview of the pharmacokinetics and oral bioavailability of this compound, compiling data from preclinical and clinical studies. It includes detailed experimental protocols and visual representations of its mechanism of action to serve as a valuable resource for researchers in the field of oncology and drug development.

Preclinical Pharmacokinetics

This compound has demonstrated favorable pharmacokinetic properties in various preclinical species, characterized by good oral bioavailability and low clearance.[4][5]

Data Summary

The following table summarizes the key pharmacokinetic parameters of this compound in preclinical species.

| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (µg*h/mL) | Oral Bioavailability (%) | Reference |

| Mouse | 100 | p.o. | - | - | 94.1 | 61 | [6] |

| Various Species | - | - | - | - | - | 40-60 | [4][5] |

Note: "-" indicates data not available in the cited sources.

Key Preclinical Findings

-

Oral Bioavailability: this compound exhibits good oral bioavailability across preclinical species, generally ranging from 40% to 60%.[4][5] A specific study in mice reported an oral bioavailability of 61%.[4][6]

-

Clearance and Distribution: It is characterized as a low clearance molecule.[4][5] The volume of distribution (Vss) is reported to be in the range of 0.2-2.0 L/kg across species.[5]

-

Protein Binding: this compound is highly bound to plasma proteins, with a binding percentage greater than 99.5% across species.[5]

Experimental Protocols

Preclinical pharmacokinetic studies were conducted in various animal models, including mice. For efficacy studies, tamoxifen-sensitive MCF-7 human breast cancer xenograft models were commonly used.[4]

-

MCF-7 Xenograft Model Protocol:

-

Cell Culture: MCF-7 cells are cultured in RPMI medium supplemented with 10% FBS at 37°C in a 5% CO2 incubator.

-

Animal Implantation: Nu/nu mice are subcutaneously implanted with time-release pellets containing 17-β estradiol. Two to three days post-pellet implantation, MCF-7 cells (resuspended in a 1:1 mixture of serum-free RPMI and Matrigel at a concentration of 1x10⁷ cells/mL) are subcutaneously injected into the right flank of the animals (100 µL/animal).

-

Tumor Growth Monitoring: Tumor volume is monitored biweekly, and treatment is initiated when tumors reach an average volume of approximately 200 mm³.

-

Dosing: Animals are treated with this compound (e.g., 1, 10, 100 mg/kg/day) or vehicle control via oral gavage daily for a specified period (e.g., 4 weeks).[4][6] The vehicle used in some studies was a formulation of 9% Peg-400, 0.5% Tween-80, 0.5% Povidone, and 90% 0.5% Carboxymethylcellulose.[6]

-

While specific details for preclinical bioanalysis are not extensively published, it is standard practice to use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of small molecules like this compound in plasma samples. This involves protein precipitation followed by chromatographic separation and mass spectrometric detection.

Clinical Pharmacokinetics

The clinical pharmacokinetics of this compound were evaluated in a Phase Ia/Ib/IIa dose-escalation study (NCT01823835) in postmenopausal women with advanced or metastatic ER+/HER2- breast cancer.[7][8]

Data Summary

The following table summarizes the key pharmacokinetic parameters of this compound in humans.

| Dose (mg QD) | Administration Condition | Tmax (median, h) | t½ (mean, h) | Key Findings | Reference |

| 100-600 | Fasting/Non-fasting | 1-3 | ~8 (at 600 mg) | Linear and dose-proportional PK up to 600 mg. | [7] |

| 600 | Non-fasting vs. Fasting | - | - | 1.5-fold (AUC) to 2-fold (Cmax) higher exposure with food. | [7] |

Note: Specific Cmax and AUC values at each dose level are not publicly available in the reviewed sources. "-" indicates data not available.

Key Clinical Findings

-

Absorption and Dose Proportionality: this compound is rapidly absorbed following oral administration, with peak plasma concentrations (Tmax) reached between 1 and 3 hours.[7] The pharmacokinetics were found to be linear and dose-proportional for doses up to 600 mg once daily.[7]

-

Half-Life and Accumulation: The mean terminal half-life of this compound is approximately 8 hours after a 600 mg once-daily dose under non-fasted conditions. Minimal drug accumulation was observed with multiple dosing.[7]

-

Food Effect: Administration of this compound with food resulted in a significant increase in exposure. At the recommended Phase 2 dose (RP2D) of 600 mg once daily, the average exposure at steady state was 1.5-fold higher for AUC₀₋₂₄ₕ and 2-fold higher for Cmax when administered in a non-fasted condition compared to a fasted state.[7]

-

Metabolism: The primary metabolites of this compound are GDC-0810-N-glucuronide and GDC-0810-acyl-glucuronide. The plasma exposure to these metabolites was significantly lower than that of the parent drug.[7]

Experimental Protocols

This was a multi-center, open-label, dose-escalation study. In the Phase Ia portion, patients received single-agent this compound orally on a continuous daily dosing regimen. There was a lead-in period on Day -7 for single-dose pharmacokinetic evaluation before the initiation of daily treatment.[9] Doses ranging from 100 mg to 800 mg once daily, and 300-400 mg twice daily, were investigated.[7][8]

The quantification of this compound in human plasma is performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. While the specific parameters for the this compound assay are not detailed in the available literature, a general methodology for such assays is as follows:

-

Sample Preparation: Protein precipitation of plasma samples is a common first step. This is often achieved by adding a solvent like acetonitrile.

-

Chromatographic Separation: The supernatant is then injected into an HPLC system. A reverse-phase C18 column is typically used with a gradient elution of a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Quantification is performed using Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and an internal standard.

Mechanism of Action and Signaling Pathway

This compound is a selective estrogen receptor degrader (SERD). Its primary mechanism of action is to bind to the estrogen receptor alpha (ERα), inducing a conformational change that marks the receptor for degradation by the 26S proteasome.[6] This leads to a reduction in the overall levels of ERα protein in cancer cells, thereby inhibiting both ligand-dependent and ligand-independent ER signaling pathways that are crucial for the growth and survival of ER-positive breast cancer cells.

Visualizing the Experimental Workflow and Signaling Pathway

Caption: High-level overview of the preclinical to clinical development workflow for this compound.

Caption: Simplified signaling pathway of this compound's mechanism of action as a SERD.

Conclusion

This compound is an orally bioavailable SERD with a predictable pharmacokinetic profile in both preclinical models and humans. Its good oral bioavailability and dose-proportional exposure support its clinical development as a convenient alternative to intramuscularly administered SERDs. The significant food effect on its absorption is a critical consideration for its clinical use. The data compiled in this guide provides a foundational understanding of the pharmacokinetic properties of this compound for professionals involved in the research and development of novel cancer therapeutics. Although the development of this compound was discontinued, the insights gained from its study remain valuable for the ongoing development of next-generation oral SERDs.[2]

References

- 1. jneonatalsurg.com [jneonatalsurg.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound - My Cancer Genome [mycancergenome.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. The selective estrogen receptor downregulator GDC-0810 is efficacious in diverse models of ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The oral selective estrogen receptor degrader GDC-0810 (ARN-810) in postmenopausal women with hormone receptor-positive HER2-negative (HR + /HER2 −) advanced/metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The oral selective estrogen receptor degrader GDC-0810 (ARN-810) in postmenopausal women with hormone receptor-positive HER2-negative (HR + /HER2 -) advanced/metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Clinical Trial: NCT01823835 - My Cancer Genome [mycancergenome.org]

The Trajectory of Brilanestrant (RG-6046): A Technical Review of its Development and Discontinuation

An In-depth Guide for Researchers and Drug Development Professionals

Brilanestrant (RG-6046), also known as GDC-0810 and ARN-810, emerged as a promising oral selective estrogen receptor degrader (SERD) for the treatment of estrogen receptor-positive (ER+) breast cancer. Its development, from its discovery by Aragon Pharmaceuticals to its acquisition and clinical evaluation by Genentech (a member of the Roche Group), was watched with keen interest by the oncology community. Despite demonstrating a favorable safety profile and preliminary anti-tumor activity, the development of this compound was discontinued in April 2017. This technical guide provides a comprehensive overview of the development and subsequent discontinuation of this compound, summarizing key preclinical and clinical data, detailing experimental methodologies, and illustrating relevant biological pathways and workflows.

Introduction: The Rationale for a Novel Oral SERD

Endocrine therapy is a cornerstone of treatment for ER+ breast cancer. However, resistance to existing therapies, such as tamoxifen and aromatase inhibitors, is a significant clinical challenge. The development of SERDs, which not only antagonize the estrogen receptor but also promote its degradation, offered a novel therapeutic strategy. Fulvestrant, the first-in-class SERD, is an effective treatment but is administered via intramuscular injection, which can be inconvenient for patients. This created a clear need for orally bioavailable SERDs with improved pharmacological properties. This compound was developed to meet this need, offering the potential for a more convenient and effective treatment for patients with advanced or metastatic ER+ breast cancer, including those with tumors resistant to other endocrine therapies.[1][2]

Mechanism of Action: A Dual-Acting Molecule

This compound is a nonsteroidal compound that functions as both a selective estrogen receptor modulator (SERM) and a SERD.[1] It binds to the estrogen receptor α (ERα), inducing a conformational change that leads to the degradation of the receptor via the proteasome pathway.[3][4] This dual mechanism of action was intended to provide a more complete blockade of ER signaling compared to SERMs alone. Preclinical studies demonstrated that this compound was a potent binder to ERα and an effective degrader of the receptor, with activity observed in both tamoxifen-sensitive and tamoxifen-resistant breast cancer models.[1][3]

Below is a diagram illustrating the proposed mechanism of action of this compound.

Preclinical Development: In Vitro and In Vivo Efficacy

This compound underwent extensive preclinical evaluation to characterize its activity and pharmacological properties. The following tables summarize key in vitro and pharmacokinetic data.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line/Assay | Reference |

| ERα Binding Affinity (IC50) | 6.1 nM | Competitive Binding Assay | [2] |

| ERβ Binding Affinity (IC50) | 8.8 nM | Competitive Binding Assay | [2] |

| ERα Degradation (EC50) | 0.7 nM | In-Cell Western Assay | [5] |

| MCF-7 Cell Viability (IC50) | 2.5 nM | Cell Proliferation Assay | [5] |

| ERE Transcriptional Antagonism (IC50) | 2 nM | 3x ERE Reporter Assay | [5] |

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Value | Species | Reference |

| Oral Bioavailability | 40-60% | Across species | [5] |

| Clearance | 11 mL/min/kg | Mouse | [5] |

| Plasma Protein Binding | >99.5% | Across species | [2] |

| Volume of Distribution (Vss) | 0.2-2.0 L/kg | Across species | [2] |

In vivo studies using xenograft models of human breast cancer demonstrated this compound's anti-tumor activity. In a tamoxifen-sensitive MCF-7 xenograft model, oral administration of this compound led to substantial tumor growth inhibition, with higher doses causing tumor regression.[5] Importantly, this compound also showed robust activity in models of tamoxifen-resistant breast cancer.[6]

Clinical Development: Phase I/II Trials

This compound advanced into clinical trials to evaluate its safety, pharmacokinetics, and efficacy in postmenopausal women with ER+/HER2- advanced or metastatic breast cancer. The primary clinical investigation was a Phase Ia/Ib/IIa study (NCT01823835).[3][7]

Table 3: Summary of the Phase Ia/Ib/IIa Clinical Trial (NCT01823835) of this compound

| Phase | N | Treatment | Key Findings | Reference |

| Phase Ia (Dose Escalation) | 41 | This compound monotherapy (100-800 mg QD or 300-400 mg BID) | Recommended Phase 2 Dose (RP2D) established as 600 mg once daily (QD) with food. Most common adverse events were Grade 1/2 diarrhea, fatigue, and nausea. One dose-limiting toxicity (Grade 3 diarrhea) at 800 mg QD. | [1][3] |

| Phase Ib (Combination) | 10 | This compound + Palbociclib and/or LHRH agonist | Combination therapy was generally well-tolerated. | [4] |

| Phase IIa (Expansion) | 101 | This compound monotherapy (600 mg QD) in various cohorts (with/without prior fulvestrant, with/without ESR1 mutation) | Demonstrated preliminary anti-tumor activity in a heavily pretreated population. | [3][4] |

Table 4: Efficacy Results from the Phase Ia/IIa Study of this compound (NCT01823835)

| Outcome | Overall Population (N=152) | Patients with ESR1 Mutations (N=77) | Reference |

| Partial Response | 4% | 4% | [2] |

| Stable Disease | 39% | 42% | [2] |

| Progressive Disease | 40% | 38% | [2] |

| Clinical Benefit Rate (CR+PR+SD ≥24 weeks) | 39% (Phase Ia), 22% (Phase IIa expansion) | Not separately reported | [2] |

The following diagram illustrates the workflow of the Phase Ia/Ib/IIa clinical trial.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. The oral selective estrogen receptor degrader GDC-0810 (ARN-810) in postmenopausal women with hormone receptor-positive HER2-negative (HR + /HER2 -) advanced/metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The oral selective estrogen receptor degrader GDC-0810 (ARN-810) in postmenopausal women with hormone receptor-positive HER2-negative (HR + /HER2 −) advanced/metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Identification of GDC-0810 (ARN-810), an Orally Bioavailable Selective Estrogen Receptor Degrader (SERD) that Demonstrates Robust Activity in Tamoxifen-Resistant Breast Cancer Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clinical Trial: NCT01823835 - My Cancer Genome [mycancergenome.org]

Brilanestrant's effect on tamoxifen-resistant breast cancer cells

An In-depth Technical Guide to Brilanestrant's Efficacy in Tamoxifen-Resistant Breast Cancer

Audience: Researchers, scientists, and drug development professionals.

Abstract

Acquired resistance to endocrine therapies like tamoxifen remains a significant clinical challenge in the management of estrogen receptor-positive (ER+) breast cancer. This resistance is often driven by mechanisms that restore ER signaling, including the emergence of activating mutations in the ESR1 gene. This compound (formerly GDC-0810, ARN-810) is a non-steroidal, orally bioavailable Selective Estrogen Receptor Degrader (SERD) designed to overcome these resistance mechanisms.[1][2][3] Unlike Selective Estrogen Receptor Modulators (SERMs) such as tamoxifen which act as competitive antagonists, this compound binds to the estrogen receptor and induces its complete degradation.[4] This technical guide consolidates preclinical data on this compound, focusing on its mechanism of action, quantitative efficacy in tamoxifen-resistant models, and detailed experimental protocols relevant to its evaluation.

Introduction: The Challenge of Tamoxifen Resistance

Endocrine therapy is a cornerstone for treating ER+ breast cancer. Tamoxifen, a SERM, competitively binds to ERα, blocking estrogen-mediated transcription of genes essential for tumor growth. However, a significant number of tumors eventually develop resistance.[5][6] Key mechanisms include:

-

ESR1 Mutations: Mutations in the ligand-binding domain of ERα (e.g., Y537S, D538G) can render the receptor constitutively active, independent of estrogen binding.[7][8] This leads to ligand-independent ER signaling and tumor proliferation, making tamoxifen ineffective.[9]

-

Upregulation of Growth Factor Signaling: Alternative pathways can activate ERα or its downstream targets, bypassing the need for estrogen-mediated activation.[10]

SERDs represent a therapeutic strategy to counteract these resistance mechanisms by eliminating the ERα protein entirely.[5] this compound was developed as a next-generation, orally bioavailable SERD to improve upon the therapeutic profile of existing treatments like fulvestrant, which requires intramuscular injection.[1][9][11]

Mechanism of Action of this compound

This compound functions as a pure ER antagonist and degrader. Its mechanism involves several key steps:

-

Binding to ERα: this compound binds with high affinity to both wild-type and mutant ERα.[2][12]

-

Conformational Change: Upon binding, it induces a unique conformational change in the ERα protein, distinct from that induced by tamoxifen or even fulvestrant.[13][14]

-

Proteasomal Degradation: This altered conformation targets the ERα protein for ubiquitination and subsequent degradation by the 26S proteasome.[2][13][14]

-

Inhibition of Signaling: The degradation of ERα prevents the transcription of estrogen-responsive genes, such as those encoding for progesterone receptor (PR) and cyclin D1, thereby inhibiting cell proliferation.[13]

This dual action of antagonism and degradation makes this compound effective in contexts where tamoxifen fails, such as in cells harboring constitutively active ESR1 mutations.[9][13]

Caption: Mechanism of this compound in Tamoxifen-Resistant Cells.

Quantitative Data Summary

This compound has demonstrated potent activity in various preclinical assays. The following tables summarize its binding affinity, degradation efficacy, and anti-proliferative effects.

Table 1: In Vitro Activity of this compound

| Assay Type | Target/Cell Line | Metric | Value (nM) | Reference(s) |

| Competitive Binding | ERα | IC₅₀ | 6.1 | [2][12][15] |

| Competitive Binding | ERβ | IC₅₀ | 8.8 | [12] |

| ERα Degradation | MCF-7 Cells | EC₅₀ | 0.7 | [2][12][15] |

| Cell Viability | MCF-7 Cells | IC₅₀ | 2.5 | [2][3][12][15] |

| Transcriptional Reporter | 3x ERE | IC₅₀ | 2.0 | [3][15] |

| Competitive Binding | ERα Y537S Mutant | IC₅₀ | ~5.2-7.8 | [2] |

| Competitive Binding | ERα D538G Mutant | IC₅₀ | ~5.2-7.8 | [2] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Model Type | Dose (mg/kg/day, p.o.) | Outcome | Reference(s) |

| Tamoxifen-Sensitive MCF-7 | 3 | Substantial tumor-growth inhibition | [15] |

| Tamoxifen-Sensitive MCF-7 | 100 | >50% tumor regression in all animals | [15] |

| Tamoxifen-Resistant MCF-7 | Not specified | Induced tumor regression | [9][11] |

Detailed Experimental Protocols

The following protocols are representative of the methods used to evaluate the efficacy of this compound against tamoxifen-resistant breast cancer cells.

Protocol: Crystal Violet Cell Viability Assay

This assay quantifies cell biomass, providing an indirect measure of cell viability and proliferation.[16][17]

Objective: To determine the IC₅₀ of this compound in tamoxifen-resistant and sensitive breast cancer cell lines.

Materials:

-

Breast cancer cell lines (e.g., MCF-7, T47D, Tamoxifen-Resistant MCF-7)

-

96-well clear, flat-bottom tissue culture plates

-

Growth medium (e.g., RPMI with 10% FBS)

-

This compound stock solution (in DMSO)

-

Phosphate Buffered Saline (PBS)

-

Fixation Solution: 4% Paraformaldehyde in PBS or 100% Methanol

-

Staining Solution: 0.1% Crystal Violet in 20% Methanol[18]

-

Solubilization Solution: 1% Sodium Dodecyl Sulfate (SDS) in PBS[16]

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-15,000 cells per well in 100 µL of growth medium in a 96-well plate.[19][20] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

-

Compound Treatment: Prepare serial dilutions of this compound in growth medium. The final concentration may range from 0.001 nM to 10 µM. Remove the existing medium from the wells and add 100 µL of the medium containing the various drug concentrations. Include a vehicle control (DMSO, final concentration ≤0.5%).[20]

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

-

Fixation: Gently remove the culture medium. Wash each well twice with 200 µL of PBS. Add 100 µL of Fixation Solution to each well and incubate for 15-20 minutes at room temperature.

-

Staining: Remove the fixation solution and wash the plate gently with deionized water. Air-dry the plate completely. Add 50 µL of 0.1% Crystal Violet Staining Solution to each well and incubate for 20 minutes at room temperature.[20]

-

Washing: Remove the staining solution. Wash the wells four times with deionized water to remove excess stain.[20] After the final wash, remove all residual water and air-dry the plate.

-

Solubilization: Add 100 µL of 1% SDS Solubilization Solution to each well. Place the plate on an orbital shaker for 20-30 minutes to ensure the dye is fully dissolved.[20]

-

Measurement: Measure the absorbance (Optical Density, O.D.) at a wavelength of 570-590 nm using a plate reader.[16][19]

-

Data Analysis: Subtract the O.D. of the background control (media only) from all measurements. Plot the percentage of cell viability against the log concentration of this compound to determine the IC₅₀ value.

Caption: Workflow for Crystal Violet Cell Viability Assay.

Protocol: Western Blot for ERα Degradation

This protocol is used to visualize and quantify the reduction in ERα protein levels following treatment with this compound.[13][14]

Objective: To confirm the this compound-induced degradation of the ERα protein.

Materials:

-

6-well tissue culture plates

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Sample buffer (e.g., Laemmli buffer)

-

Nitrocellulose or PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary Antibodies:

-

Secondary Antibodies:

-

HRP-conjugated anti-mouse IgG[21]

-

HRP-conjugated anti-rabbit IgG

-

-

Chemiluminescence (ECL) substrate

-

Imaging system (e.g., ChemiDoc)

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to ~80% confluency. Treat cells with this compound (e.g., at 1x, 10x, and 100x the IC₅₀) and a vehicle control for 24-48 hours.

-

Cell Lysis: Wash cells with ice-cold PBS. Add 150-200 µL of ice-cold lysis buffer to each well and scrape the cells. Incubate on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant (protein lysate).

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.[23]

-

Sample Preparation: Normalize protein amounts for all samples. Add sample buffer to 25-40 µg of total protein.[21][23] Boil the samples at 95-100°C for 5 minutes.

-

SDS-PAGE: Load the prepared samples onto an SDS-PAGE gel. Run the gel at 100-120V until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose membrane at 100V for 1 hour or overnight at 30V in a cold room.[23]

-

Blocking: Wash the membrane with TBST. Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against ERα (e.g., 1:1000 dilution) and the loading control antibody (e.g., 1:2000) in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:20,000) for 1 hour at room temperature.[23]

-

Detection: Wash the membrane three times with TBST. Apply the ECL substrate according to the manufacturer's protocol.

-

Imaging: Capture the chemiluminescent signal using an imaging system. Perform densitometric analysis to quantify the band intensities relative to the loading control.

Protocol: Tamoxifen-Resistant Xenograft Study

In vivo xenograft models are crucial for evaluating the anti-tumor activity of a compound in a physiological context.[24][25]

Objective: To assess the efficacy of orally administered this compound in suppressing the growth of tamoxifen-resistant breast tumors.

Materials:

-

Immunocompromised mice (e.g., female Crl:NU-Foxn1nu or NOD/SCID)[13][25]

-

Tamoxifen-resistant MCF-7 cells

-

Matrigel

-

17β-estradiol pellets (e.g., 0.72 mg, 60-day release)[13]

-

This compound formulation for oral gavage

-

Calipers for tumor measurement

Procedure:

-

Model Establishment:

-

To develop a tamoxifen-resistant model, tamoxifen-sensitive MCF-7 tumors are first established in mice supplemented with estradiol pellets.[13]

-

These mice are then subjected to chronic daily tamoxifen treatment. Tumor regression is typically followed by the emergence of resistant tumors. These resistant tumors can then be harvested and passaged to new cohorts of mice for drug testing.[13]

-

-

Tumor Implantation:

-

Harvest the tamoxifen-resistant tumor tissue and fragment it. Alternatively, use a cultured tamoxifen-resistant cell line.

-

Subcutaneously implant tumor fragments or inject a suspension of cells (e.g., 5 x 10⁶ cells in Matrigel) into the flank or mammary fat pad of female immunocompromised mice supplemented with estradiol pellets.[26]

-

-

Treatment:

-

Once tumors reach a palpable size (e.g., 150-200 mm³), randomize the mice into treatment groups (e.g., n=8-10 per group).

-

Groups may include: Vehicle control, Tamoxifen, and this compound at various doses (e.g., 10, 30, 100 mg/kg).[15]

-

Administer treatment daily via oral gavage.

-

-

Monitoring and Measurement:

-

Measure tumor volume with calipers twice weekly using the formula: Volume = (Length x Width²) / 2.

-

Monitor animal body weight and overall health as indicators of toxicity.

-

-

Endpoint and Analysis:

-

Continue the study for a predetermined period (e.g., 28-42 days) or until tumors in the control group reach a maximum allowed size.

-

At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., Western blot for ERα levels, immunohistochemistry).

-

Analyze the data by comparing tumor growth inhibition (TGI) across the different treatment groups.

-

Caption: Workflow for In Vivo Xenograft Efficacy Study.

Conclusion

This compound demonstrates significant preclinical efficacy against tamoxifen-resistant ER+ breast cancer models. Its primary mechanism of action—the complete degradation of the ERα protein—directly targets the driver of resistance in many tumors, including those with activating ESR1 mutations.[9][11] The quantitative data show potent in vitro activity in the low nanomolar range and robust tumor regression in in vivo models.[2][15] Although the clinical development of this compound was discontinued for commercial reasons and not due to safety concerns, the data generated from its preclinical and early clinical evaluation provide a strong rationale for the continued development of orally bioavailable SERDs as a critical therapeutic strategy for patients with advanced or metastatic ER+ breast cancer who have progressed on prior endocrine therapies.[1][27]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. This compound | Estrogen Receptor Degrader (SERD) | CAS 1365888-06-7 | Buy this compound from Supplier InvivoChem [invivochem.com]

- 4. Facebook [cancer.gov]

- 5. Development of new estrogen receptor-targeting therapeutic agents for tamoxifen-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular mechanisms and mode of tamoxifen resistance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Emerging Role of ESR1 Mutations in Luminal Breast Cancer as a Prognostic and Predictive Biomarker of Response to Endocrine Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activating ESR1 mutations differentially impact the efficacy of ER antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The oral selective estrogen receptor degrader GDC-0810 (ARN-810) in postmenopausal women with hormone receptor-positive HER2-negative (HR + /HER2 −) advanced/metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medicaljournalssweden.se [medicaljournalssweden.se]

- 11. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 12. selleckchem.com [selleckchem.com]

- 13. The selective estrogen receptor downregulator GDC-0810 is efficacious in diverse models of ER+ breast cancer | eLife [elifesciences.org]

- 14. The selective estrogen receptor downregulator GDC-0810 is efficacious in diverse models of ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Crystal Violet Cell Viability Assay Protocol - JangoCell [jangocell.com]

- 17. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Crystal violet staining protocol | Abcam [abcam.com]

- 19. researchgate.net [researchgate.net]

- 20. assaygenie.com [assaygenie.com]

- 21. 2.6. Western Blot Analysis for ER-α Expression [bio-protocol.org]

- 22. Estrogen Receptor alpha Monoclonal Antibody (33) (MA1-310) [thermofisher.com]

- 23. researchgate.net [researchgate.net]

- 24. gachpatna.org.in [gachpatna.org.in]

- 25. Patient-Derived Xenograft Models of Breast Cancer and Their Application - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

- 27. News - this compound (GDC-0810) - LARVOL VERI [veri.larvol.com]

An In-Depth Technical Guide to the Molecular Interactions of Brilanestrant with the Estrogen Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brilanestrant (formerly known as GDC-0810 and ARN-810) is a nonsteroidal, orally bioavailable selective estrogen receptor degrader (SERD).[1] It exhibits a dual mechanism of action, functioning as a competitive antagonist of the estrogen receptor (ER) and inducing its degradation. This guide provides a comprehensive overview of the molecular interactions of this compound with the estrogen receptor, detailing its binding affinity, its impact on receptor stability and transcriptional activity, and the downstream consequences for cancer cell signaling and viability. The information presented is compiled from publicly available research and technical data to support further investigation and drug development efforts in the field of endocrine therapies.

Quantitative Analysis of this compound's Interaction with the Estrogen Receptor

This compound demonstrates high-affinity binding to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), with a slight preference for ERα. Its primary mechanism of action involves the degradation of ERα, leading to the inhibition of estrogen-dependent signaling pathways crucial for the proliferation of ER-positive breast cancer cells. The following tables summarize the key quantitative data reported for this compound's activity.

Table 1: Binding Affinity and Functional Activity of this compound

| Parameter | Value (nM) | Cell Line/System | Description |

| ERα Binding (IC₅₀) | 6.1 | Cell-free | Concentration required to displace 50% of a radiolabeled ligand from ERα.[2][3][4][5] |

| ERβ Binding (IC₅₀) | 8.8 | Cell-free | Concentration required to displace 50% of a radiolabeled ligand from ERβ.[3][5] |

| ERα Degradation (EC₅₀) | 0.7 | MCF-7 | Concentration for 50% degradation of ERα protein.[2][4] |

| Transcriptional Antagonism (IC₅₀) | 2 | MCF-7 | Concentration to inhibit 50% of estradiol-induced transcriptional activity.[2][4] |

| MCF-7 Cell Viability (IC₅₀) | 2.5 | MCF-7 | Concentration to inhibit 50% of cell viability.[2][4] |

Mechanism of Action: A Dual Approach to ER Inhibition

This compound's therapeutic potential stems from its dual mechanism of action against the estrogen receptor.

-

Competitive Antagonism: this compound competes with the natural ligand, 17β-estradiol (E2), for binding to the ligand-binding domain (LBD) of the estrogen receptor. This direct competition prevents the receptor from adopting an active conformation, thereby inhibiting the recruitment of coactivator proteins necessary for gene transcription.

-

Receptor Degradation: Upon binding, this compound induces a conformational change in ERα that is distinct from that induced by other ER modulators like tamoxifen.[2] This altered conformation is recognized by the cellular protein degradation machinery, leading to the ubiquitination of the receptor and its subsequent degradation by the 26S proteasome. This degradation of the receptor itself removes it as a target for estrogen signaling, providing a more complete and sustained inhibition.

Signaling Pathway of this compound-Induced ERα Degradation

The following diagram illustrates the proposed signaling pathway for this compound's action on ERα.

References

Methodological & Application

Application Notes and Protocols: Dosing and Administration of GDC-0810 in Mouse Xenograft Models

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the use of GDC-0810 (also known as Brilanestrant or ARN-810) in preclinical mouse xenograft models of estrogen receptor-positive (ER+) breast cancer. GDC-0810 is a novel, non-steroidal, orally bioavailable Selective Estrogen Receptor Downregulator (SERD) that demonstrates robust anti-tumor activity in both endocrine-sensitive and resistant models.[1][2] These guidelines summarize effective dosing strategies, administration protocols, and the establishment of relevant xenograft models to facilitate reproducible and effective preclinical studies.

Mechanism of Action of GDC-0810

GDC-0810 is a dual-function ER antagonist and downregulator.[3] Unlike selective estrogen receptor modulators (SERMs) that merely block estrogen binding, GDC-0810 binds to the estrogen receptor α (ERα) and induces a conformational change that targets the receptor for proteasomal degradation.[3][4] This reduction in cellular ERα levels effectively shuts down both ligand-dependent and ligand-independent ER signaling pathways, which are critical drivers of ER+ breast cancer.[4] This mechanism of action makes GDC-0810 a promising agent against tumors that have developed resistance to traditional endocrine therapies.[1][3]

Caption: GDC-0810 binds to ERα, leading to its degradation and inhibiting downstream signaling.

Quantitative Dosing and Efficacy Summary

GDC-0810 has demonstrated dose-dependent efficacy across various cell line-derived (CDX) and patient-derived xenograft (PDX) models.[5] Oral administration is the standard route, highlighting its significant advantage of high oral bioavailability over other SERDs like fulvestrant, which require intramuscular injection.[1][3]

| Xenograft Model | Mouse Strain | GDC-0810 Dose | Administration Route & Schedule | Observed Effect | Reference |

| MCF7 (Tamoxifen-Sensitive) | Crl:NU-Foxn1nu | 1, 10, 100 mg/kg/day | Oral (p.o.), Daily for 28 days | Dose-dependent efficacy. 100 mg/kg led to tumor regression. | [3] |

| ZR75-1 (ER+) | Crl:NU-Foxn1nu | 100 mg/kg/day | Oral (p.o.), Daily for 28 days | Anti-tumor activity. | [3] |

| HCI-003 (PDX, ER+) | Not Specified | 10, 100 mg/kg/day | Oral (p.o.), Daily for 43 days | Tumor stasis. | [3] |

| TamR1 (Tamoxifen-Resistant) | Not Specified | 100 mg/kg/day | Oral (p.o.), Daily | Robust anti-tumor activity in a resistant model. | [3][4] |

| WHIM20 (PDX) | Not Specified | 100 mg/kg/day | Oral (p.o.), Daily for 35 days | Significant tumor growth inhibition. | [3] |

| MDA-MB-231 (ER Negative) | Crl:NU-Foxn1nu | 100 mg/kg/day | Oral (p.o.), Daily for 29 days | No efficacy, confirming ER-selective mechanism. | [3] |

Experimental Protocols

Protocol 1: Preparation and Administration of GDC-0810 for Oral Gavage

This protocol details the preparation of GDC-0810 for oral administration in mice. The formulation should be prepared fresh daily.

A. Materials and Reagents:

-

GDC-0810 powder

-

Vehicle components:

-

PEG-400

-

Tween-80

-

Povidone

-

0.5% Carboxymethylcellulose (CMC) in sterile water

-

-

Sterile water

-

Mortar and pestle or appropriate homogenization equipment

-

Sterile tubes for storage and dosing

-

Oral gavage needles (20-22 gauge, ball-tipped)

-

Syringes (1 mL)

B. Vehicle Formulation: A commonly used vehicle for GDC-0810 is a multi-component solution.[3]

-

Vehicle Composition: 9% PEG-400, 0.5% Tween-80, 0.5% Povidone, 90% of 0.5% Carboxymethylcellulose solution.

C. Preparation Steps:

-

Calculate Required Amounts: Determine the total volume of dosing solution needed based on the number of mice, their average weight (e.g., 20 g), and the dosing volume (typically 10 mL/kg or 0.2 mL per 20 g mouse).

-

Weigh GDC-0810: Accurately weigh the required amount of GDC-0810 powder to achieve the desired final concentration (e.g., for a 10 mg/kg dose in a 10 mL/kg volume, the concentration is 1 mg/mL).

-

Prepare Vehicle:

-

In a sterile container, combine the PEG-400, Tween-80, and Povidone.

-

Mix thoroughly until homogenous.

-

Add the 0.5% CMC solution to reach the final volume and mix vigorously.

-

-

Formulate GDC-0810 Suspension:

-

Add the weighed GDC-0810 powder to the prepared vehicle.

-

Suspend the powder evenly using a homogenizer or by vortexing vigorously. Ensure no clumps are visible. The final product will be a uniform suspension.

-

-

Administration:

-

Gently restrain the mouse.

-

Draw the required volume of the GDC-0810 suspension into a 1 mL syringe fitted with a ball-tipped oral gavage needle.

-

Carefully insert the gavage needle into the esophagus and deliver the dose smoothly.

-

Monitor the animal briefly after dosing to ensure no adverse reactions.

-

Protocol 2: Establishment of ER+ Breast Cancer Xenograft Models (e.g., MCF7)

ER+ cell lines like MCF7 require estrogen supplementation to establish tumors in immunocompromised mice.[6]

A. Materials and Reagents:

-

Immunocompromised mice (e.g., Crl:NU-Foxn1nu, NOD-SCID)

-

MCF7 or other ER+ human breast cancer cells

-

17β-Estradiol pellets (e.g., 0.36 mg or 0.72 mg, 60-day release)[3]

-

Matrigel (optional, can improve tumor take-rate)

-

Culture medium (e.g., RPMI), PBS, Trypsin

-

Syringes (1 mL) and needles (27 gauge)

-

Surgical tools for pellet implantation (trocar)

B. Experimental Workflow:

Caption: Workflow for an in vivo efficacy study of GDC-0810 in a mouse xenograft model.

C. Detailed Steps:

-

Estradiol Pellet Implantation: At least one week prior to cell injection, anesthetize the mouse.[7] Make a small incision on the dorsal flank and implant a 17β-estradiol pellet subcutaneously using a trocar.[7] Close the incision with surgical glue or sutures. Allow the mouse to recover fully.

-

Cell Preparation: Culture MCF7 cells under standard conditions. Harvest cells during the logarithmic growth phase. Wash with sterile PBS and perform a cell count.

-

Cell Implantation: Resuspend the cells in a sterile solution, such as a 1:1 mixture of PBS and Matrigel, to a final concentration for injecting 1-10 million cells in a volume of 100-200 µL.[3] Inject the cell suspension subcutaneously into the flank of the mouse.

-

Tumor Growth and Monitoring: Allow tumors to establish. Measure tumor dimensions with calipers 2-3 times per week and calculate the volume (Volume = 0.5 x Length x Width²).

-

Randomization and Treatment: Once tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment groups (vehicle control, GDC-0810 doses).

-

Dosing and Endpoint: Begin daily oral gavage as described in Protocol 1. Continue to monitor tumor volume and animal body weight throughout the study (typically 28-43 days).[3] At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blot for ERα levels, IHC for proliferation markers like Ki-67).[3]

References

- 1. Identification of GDC-0810 (ARN-810), an Orally Bioavailable Selective Estrogen Receptor Degrader (SERD) that Demonstrates Robust Activity in Tamoxifen-Resistant Breast Cancer Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The selective estrogen receptor downregulator GDC-0810 is efficacious in diverse models of ER+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The selective estrogen receptor downregulator GDC-0810 is efficacious in diverse models of ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The oral selective estrogen receptor degrader GDC-0810 (ARN-810) in postmenopausal women with hormone receptor-positive HER2-negative (HR + /HER2 −) advanced/metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The selective estrogen receptor downregulator GDC-0810 is efficacious in diverse models of ER+ breast cancer | eLife [elifesciences.org]

- 6. Low Dose, Low Cost Estradiol Pellets Can Support MCF-7 Tumour Growth in Nude Mice without Bladder Symptoms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Brilanestrant in MCF-7 Breast Cancer Cell Line Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction